3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
Description
3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is a fluorinated coumarin derivative characterized by a hydroxyl group at position 7 and a 4-fluorophenyl substituent at position 3 of the coumarin scaffold (IUPAC name: this compound) . Coumarins are renowned for their α,β-unsaturated lactone structure, which confers diverse biological activities, including antimicrobial, anticancer, and fluorescent properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXGKPCUCYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(4-fluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 7-hydroxycoumarin derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can inhibit the proliferation of cancer cells. For instance, a study identified a 7-hydroxycoumarin fluorophore that binds to the macrophage migration inhibitory factor (MIF), which plays a crucial role in cancer progression. This compound was found to interfere with MIF's interaction with CD74 and inhibit the proliferation of A549 lung cancer cells, showcasing its potential as an anticancer agent .
Serotonin Receptor Modulation
Another significant application is in the modulation of serotonin receptors. A series of 5- and 7-hydroxycoumarin derivatives have been synthesized and evaluated for their activity as antagonists at the 5-HT1A serotonin receptor. These compounds exhibited varying degrees of effectiveness, indicating potential for development into therapeutic agents for mood disorders and anxiety .
Fluorescent Probes
The compound has been utilized as a fluorescent probe in biochemical assays. Its ability to undergo fluorescence quenching upon binding to specific proteins allows for the development of sensitive detection methods for biomolecules. For example, the aforementioned study on MIF utilized a 7-hydroxycoumarin derivative as a fluorescent indicator for competitive binding studies, demonstrating its utility in biochemical research .
Enzyme Inhibition Studies
The structural characteristics of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one make it a candidate for enzyme inhibition studies. The compound's high affinity for MIF's tautomerase active site enables researchers to explore its potential as an inhibitor in various enzymatic reactions, which can be crucial for understanding disease mechanisms .
Nanostructured Materials
Recent advancements have explored the use of coumarin derivatives in creating nanostructured carbon materials. The unique properties of these compounds allow them to be integrated into materials designed for specific applications, such as drug delivery systems or sensors .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The biological activity of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Spectral Data
Structural characterization employs techniques such as:
- ¹H NMR : Peaks for the hydroxyl group (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
- IR : Stretching vibrations for the lactone carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) .
Comparison with Structural Analogs
Key structural analogs and their properties are summarized below:
Substituent Effects at Position 3
Halogen Substitution Effects
- Fluorine (F) vs. Chlorine (Cl) : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability compared to chlorine. For example, 3-(4-fluorophenyl) chalcone derivatives exhibit lower IC₅₀ values (e.g., 4.703 μM for compound 2j) than chlorinated analogs .
- Positional Isomerism: 3-(2-Chlorophenyl) derivatives show altered dihedral angles (e.g., 10.53° vs.
Biological Activity
3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities. This compound belongs to a larger class of chromenones, which are known for their diverse pharmacological properties. The following sections provide an overview of its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group at the 7-position and a para-fluorophenyl substituent at the 3-position. This configuration enhances its lipophilicity, potentially improving its biological activity by facilitating membrane penetration.
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. Specifically, this compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage related to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of coumarin derivatives has been extensively studied. For instance:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Moderate | Staphylococcus aureus, E. coli | |
| 7-Hydroxycoumarin | Significant | C. albicans | |
| 4-Hydroxycoumarin | Moderate | Various bacterial strains |
While direct studies on the antimicrobial activity of this compound are sparse, its structural similarities to other active coumarins suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
- Molecular Docking Studies : In silico studies have indicated that coumarin derivatives can effectively bind to target proteins involved in inflammation and microbial resistance mechanisms. For example, docking studies have shown that certain derivatives fit well within the active sites of dihydrofolate reductase (DHFR), suggesting a mechanism for their antimicrobial action .
- Glucuronidation Studies : Research on glucuronidation pathways indicates that hydroxycoumarins undergo significant metabolic transformations in the liver, which could influence their bioavailability and therapeutic efficacy. These studies provide insights into how modifications in the chemical structure can affect biological activity and metabolism .
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A one-pot method using substituted phenols and ethyl phenylpropiolate with FeCl₃ as a catalyst in tetrahydrofuran (THF) has been reported for analogous chromenones, achieving moderate yields (50–70%) . For fluorophenyl-substituted derivatives, nucleophilic aromatic substitution or Friedel-Crafts acylation may introduce the 4-fluorophenyl group. Key factors include:
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxy proton at δ ~10–12 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- UV-Vis : Chromenone’s conjugated system shows absorption at λ ~250–350 nm .
- HPLC : Purity assessment using C18 columns with methanol/water mobile phases (retention time ~8–12 min) .
Q. How can researchers evaluate the compound’s solubility and stability for biological assays?
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Poor aqueous solubility (<10 µM) is common; use surfactants (e.g., Tween-80) or cyclodextrins .
- Stability : Conduct LC-MS under physiological conditions (37°C, pH 7.4) to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in fluorophenyl-chromenone derivatives?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on torsion angles between the fluorophenyl and chromenone rings to confirm planarity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H, O⋯H) to explain packing motifs .
- Mercury software : Visualize voids and hydrogen-bonding networks to correlate structure with physicochemical properties .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Compare halogen (F, Cl) positioning on the phenyl ring (para vs. ortho) to modulate lipophilicity (ClogP) and target binding .
- Hydroxyl group modification : Acetylation or methylation of the 7-OH group can alter antioxidant activity (IC₅₀ in DPPH assays) .
- Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. How should researchers address contradictory data in spectral or biological assays?
- Purity verification : Re-run HPLC with spiked standards to confirm compound identity .
- Biological replicates : Use ≥3 independent assays (e.g., MTT for cytotoxicity) with positive/negative controls .
- Data normalization : Correct for solvent effects in fluorescence-based assays (e.g., ROS detection) .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET prediction : Use SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and Ames toxicity .
- Metabolite identification : Employ MassHunter or MetaboLynx to detect phase I/II metabolites (e.g., glucuronidation at the 7-OH group) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
